molecular formula C10H19ClN2O2 B6270109 rac-4-[(3R,4R)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride, trans CAS No. 2307754-68-1

rac-4-[(3R,4R)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride, trans

Cat. No.: B6270109
CAS No.: 2307754-68-1
M. Wt: 234.72 g/mol
InChI Key: IKLGZHCANBKWGP-VTLYIQCISA-N
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Description

Rac-4-[(3R,4R)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride, trans: is a versatile chemical compound with a molecular weight of 234.73 g/mol. It is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, including the reaction of morpholine with 4-methylpyrrolidine-3-carbonyl chloride under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: : On an industrial scale, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: : Rac-4-[(3R,4R)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride, trans, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: : In chemistry, the compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: : In biological research, it is used to study various biological processes, including enzyme inhibition and receptor binding.

Industry: : In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: : Some similar compounds include morpholine derivatives, pyrrolidine derivatives, and other cyclic amine compounds.

Uniqueness: : Rac-4-[(3R,4R)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride, trans, is unique due to its specific stereochemistry and structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

2307754-68-1

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

[(3S,4S)-4-methylpyrrolidin-3-yl]-morpholin-4-ylmethanone;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c1-8-6-11-7-9(8)10(13)12-2-4-14-5-3-12;/h8-9,11H,2-7H2,1H3;1H/t8-,9-;/m1./s1

InChI Key

IKLGZHCANBKWGP-VTLYIQCISA-N

Isomeric SMILES

C[C@@H]1CNC[C@H]1C(=O)N2CCOCC2.Cl

Canonical SMILES

CC1CNCC1C(=O)N2CCOCC2.Cl

Purity

95

Origin of Product

United States

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